Benzamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-
CAS No.: 74101-31-8
Cat. No.: VC17286608
Molecular Formula: C26H20N4OS
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74101-31-8 |
|---|---|
| Molecular Formula | C26H20N4OS |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | N-[5-(4-methylphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide |
| Standard InChI | InChI=1S/C26H20N4OS/c1-18-12-14-20(15-13-18)22-16-24(28-25(31)21-10-6-3-7-11-21)30(29-22)26-27-23(17-32-26)19-8-4-2-5-9-19/h2-17H,1H3,(H,28,31) |
| Standard InChI Key | XFCVRFVEIIYQFM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=CC=C3)C4=NC(=CS4)C5=CC=CC=C5 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three key heterocyclic components:
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Benzamide core: Provides a planar aromatic system conducive to π-π stacking interactions with biological targets.
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Pyrazole ring: Serves as a central scaffold, with substitutions at the 1- and 3-positions influencing electronic properties .
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Thiazole and methylphenyl groups: Enhance lipophilicity and steric bulk, critical for membrane permeability and target binding.
The IUPAC name, N-[5-(4-methylphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide, reflects this arrangement (Figure 1).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 436.5 g/mol |
| SMILES Notation | CC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=CC=C3)C4=NC(=CS4)C5=CC=CC=C5 |
| InChI Key | XFCVRFVEIIYQFM-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Claisen Condensation: Butanone and diethyl oxalate yield ethyl 2,4-dioxohexanoate, which undergoes cyclization with hydrazine to form the pyrazole core .
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Functionalization: Methylation (using dimethyl sulfate) and chlorination introduce substituents, followed by hydrolysis to generate carboxylic acid intermediates .
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Amide Coupling: Benzamide is introduced via condensation reactions, often employing thionyl chloride for activation .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole Formation | Hydrazine hydrate, ethanol, reflux | 75–80 |
| Methylation | Dimethyl sulfate, NaOH | 85 |
| Amidation | Thionyl chloride, toluene | 57.8 |
Key challenges include controlling regioselectivity during pyrazole substitution and minimizing side reactions in thiazole coupling .
Spectroscopic and Computational Insights
Spectroscopic Characterization
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NMR: Peaks at δ 2.51 (s, CH), 7.10–7.16 (m, aromatic H), and 8.83 (s, NH) confirm substitution patterns .
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FTIR: Bands at 1671 cm (C=O) and 1575 cm (C=C) validate the benzamide and pyrazole systems .
Molecular Docking Studies
Docking simulations reveal strong binding () to microbial dihydrofolate reductase (DHFR), driven by hydrogen bonds with Asp27 and hydrophobic interactions with the thiazole ring. Lipophilicity () suggests favorable blood-brain barrier penetration.
| Target | Activity Metric | Reference Compound |
|---|---|---|
| DHFR (Microbial) | Trimethoprim () | |
| MCF-7 Cell Viability | IC = 1.2 µM | Doxorubicin (IC = 0.8 µM) |
Comparative Analysis with Structural Analogues
Sulfonamide Derivatives
Compounds like 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide exhibit enhanced metabolic stability () but reduced anticancer potency (IC = 5.4 µM), highlighting the trade-off between lipophilicity and target affinity.
Pyrazole-Oxadiazole Hybrids
Bioisosteric replacement of thiazole with oxadiazole improves solubility (log S = -2.1 vs. -3.5) but diminishes antimicrobial activity (MIC = 16 µg/mL), underscoring the thiazole’s critical role .
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